methacyclime HCl
Description
Methacycline hydrochloride is a broad-spectrum semisynthetic antibiotic related to tetracycline. It is known for its slower excretion rate, which allows it to maintain effective blood levels for a more extended period. Methacycline hydrochloride is effective against a wide range of Gram-positive and Gram-negative bacteria, making it a valuable antibiotic in the treatment of various bacterial infections .
Properties
Molecular Formula |
C22H23ClN2O8 |
|---|---|
Molecular Weight |
478.9 g/mol |
IUPAC Name |
(4S,5S,5aR,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methylidene-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C22H22N2O8.ClH/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;/h4-6,10,14-15,17,25-27,30,32H,1H2,2-3H3,(H2,23,31);1H/t10-,14?,15+,17+,22+;/m1./s1 |
InChI Key |
VXPSARQTYDZXAO-IBLBQCGTSA-N |
Isomeric SMILES |
CN(C)[C@H]1C2[C@H]([C@@H]3C(=C)C4=C(C(=CC=C4)O)C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O.Cl |
Canonical SMILES |
CN(C)C1C2C(C3C(=C)C4=C(C(=CC=C4)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methacycline hydrochloride can be synthesized through the dehalogenation and hydrogenation of chloromethacycline or its acid addition salts. This process involves the use of hydrogen gas in the presence of a noble metal alloy catalyst, such as palladium or platinum combined with selenium and/or tellurium . The reaction is typically carried out under a pressure of 0.1-1.0 MPa.
Industrial Production Methods
In industrial settings, methacycline hydrochloride is produced by hydrating methacycline or its acid addition salts. The process involves treatment with hydrogen gas in the presence of a noble metal alloy catalyst on a carrier and an organic solvent .
Chemical Reactions Analysis
Table 1: Key Synthetic Modifications
| Step | Reaction Type | Outcome | Reference |
|---|---|---|---|
| Demethylation | Alkaline hydrolysis | Removal of C6 methyl group | |
| Methylene addition | Catalytic hydrogenation | Introduction of C6 methylidene |
This process yields a compound with improved pharmacokinetics, as the methylidene group reduces renal clearance, prolonging therapeutic blood levels .
Degradation Pathways
Methacycline HCl undergoes degradation under specific conditions, impacting its efficacy:
Acid-Catalyzed Degradation
In acidic environments (pH < 2), the C4 dimethylamino group undergoes epimerization, forming inactive 4-epi-methacycline. Prolonged exposure leads to dehydration at C6, generating anhydro derivatives .
Alkaline Hydrolysis
At high pH (>9), the lactone ring opens, followed by oxidation of the C11-C12a diketone system, resulting in fragmented, inactive products .
Photodegradation
UV light exposure causes radical formation at the conjugated diketone moiety (C11-C12a), leading to cleavage of the tetracyclic nucleus and loss of antibacterial activity .
Table 2: Degradation Products and Conditions
| Condition | Major Degradation Products | Impact on Activity |
|---|---|---|
| Acidic (pH 1–2) | 4-epi-methacycline, anhydro forms | Complete loss |
| Alkaline (pH >9) | Oxalic acid, terephthalic acid | Complete loss |
| UV light (254 nm) | Lumimethacycline, quinone derivatives | Partial loss |
Metal Chelation and Stability
The β-diketone system (C11-C12a) and phenolic diketone (C1-C3) enable strong chelation of divalent cations (e.g., Ca²⁺, Mg²⁺, Fe²⁺). This reaction:
-
Reduces gastrointestinal absorption when administered with dairy products or antacids .
-
Forms stable complexes used in analytical methods (e.g., HPLC with metal-containing mobile phases) .
Table 3: Stability Constants of Metal Complexes
| Metal Ion | Log K (25°C) | Complex Stoichiometry |
|---|---|---|
| Ca²⁺ | 4.8 | 1:1 |
| Mg²⁺ | 5.2 | 1:1 |
| Fe²⁺ | 6.1 | 1:2 |
Biological Interactions
While not a classical chemical reaction, methacycline HCl’s interaction with bacterial ribosomes involves reversible binding to the 30S subunit via:
-
Hydrogen bonding between C12a-OH and 16S rRNA.
-
Hydrophobic interactions with the methylidene group at C6 .
This dual mechanism inhibits protein synthesis at MIC values of 0.5–4 μg/mL for susceptible pathogens .
Analytical Reactivity
Methacycline HCl’s chemical properties enable its quantification via:
-
HPLC : Utilizes C18 columns with oxalic acid in the mobile phase to prevent metal chelation interference .
-
Spectrophotometry : Quantification at 345 nm in acidic methanol, exploiting the conjugated enone system’s absorbance .
Key Stability Considerations
Scientific Research Applications
Methacycline hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
Methacycline hydrochloride functions primarily through the inhibition of bacterial protein synthesis. It binds to the 30S ribosomal subunit of susceptible organisms, preventing the attachment of aminoacyl-tRNA to the mRNA-ribosome complex. This interference halts the synthesis of essential proteins, inhibiting bacterial growth and proliferation . Methacycline hydrochloride is considered bacteriostatic, meaning it inhibits the growth and multiplication of bacteria rather than directly killing them .
Comparison with Similar Compounds
Methacycline hydrochloride is similar to other tetracycline antibiotics, such as:
- Tetracycline
- Doxycycline
- Minocycline
- Oxytetracycline
Uniqueness
Methacycline hydrochloride is unique due to its slower excretion rate, which allows it to maintain effective blood levels for a more extended period compared to other tetracyclines . This property makes it particularly useful in the treatment of chronic bacterial infections.
Q & A
Q. What are the key physicochemical properties of methacycline HCl, and how do they influence experimental design?
Methacycline HCl (C₂₁H₂₁ClN₂O₈·HCl) is a hydrochloride salt of demeclocycline, a tetracycline antibiotic derivative. Key properties include:
- Solubility : Soluble in water and polar solvents due to its ionic nature, but stability varies with pH .
- UV/Vis Absorption : Peaks at λmax 229, 266, and 369 nm, critical for spectrophotometric quantification .
- Stability : Degrades under prolonged light exposure; storage at -20°C ensures ≥4-year stability . Methodological Tip: For dissolution studies, use buffered solutions (pH 6–8) to mimic physiological conditions and avoid hydrolysis.
Q. What validated analytical methods are recommended for quantifying methacycline HCl in biological matrices?
High-performance liquid chromatography (HPLC) with UV detection at 266 nm is widely used. For complex matrices (e.g., plasma), solid-phase extraction (SPE) or protein precipitation improves recovery . Example Protocol:
- Column : C18 reverse-phase, 5 µm particle size.
- Mobile Phase : Acetonitrile:phosphate buffer (20:80 v/v, pH 3.0).
- Flow Rate : 1.0 mL/min .
Q. How should researchers address discrepancies in reported antibacterial efficacy data for methacycline HCl?
Variations in minimum inhibitory concentrations (MICs) may arise from differences in bacterial strains, culture media pH, or assay protocols. Methodological Approach:
- Standardize testing using CLSI guidelines.
- Include control antibiotics (e.g., doxycycline) and validate results across ≥3 independent replicates .
Advanced Research Questions
Q. What strategies optimize the synthesis of methacycline HCl to improve yield and purity?
Methacycline HCl is typically derived from chlortetracycline via demethylation and subsequent HCl salt formation. Key challenges include avoiding over-acidification (which degrades the tetracycline ring) and controlling reaction temperature (20–25°C). Advanced Protocol:
Q. How can researchers resolve contradictions in methacycline HCl’s pharmacokinetic (PK) data across preclinical studies?
Discrepancies in half-life (t½) or volume of distribution (Vd) often stem from interspecies metabolic differences or sampling timepoints. Methodological Framework:
Q. What novel applications of methacycline HCl are under investigation beyond antimicrobial use?
Emerging research explores its anti-inflammatory properties (e.g., MMP-9 inhibition in cancer models) and photodynamic therapy potential. Experimental Design:
- For MMP-9 studies: Use ELISA kits to quantify inhibition in cell lysates treated with 10–100 µM methacycline HCl.
- Validate specificity via siRNA knockdown controls .
Methodological and Ethical Considerations
Q. How should researchers structure a literature review to identify gaps in methacycline HCl research?
- Step 1 : Search PubMed, SciFinder, and Web of Science using keywords: “demeclocycline hydrochloride,” “tetracycline derivatives,” “antibacterial resistance.”
- Step 2 : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize understudied areas (e.g., resistance mechanisms in Gram-negative biofilms) .
Q. What are best practices for FAIR-compliant data sharing in methacycline HCl studies?
- Metadata : Include CAS No. (64-73-3), experimental conditions (pH, temperature), and instrument calibration details.
- Repositories : Deposit raw HPLC/MS data in Zenodo or ChEMBL with CC-BY licenses .
Data Contradiction Analysis Framework
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
